molecular formula C13H15BClNO2 B1431352 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1449475-29-9

2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1431352
M. Wt: 263.53 g/mol
InChI Key: MMAGXXNVDWQTPQ-UHFFFAOYSA-N
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Description

“2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H15BClNO2 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of compounds similar to “2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” involves the use of reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This results in the formation of useful glycosyl donors and ligands .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” can be analyzed using X-ray single crystal diffraction . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” include a molecular weight of 263.53 g/mol . More detailed properties like melting point, boiling point, and density are not available in the sources.

Safety And Hazards

The safety data sheet for compounds similar to “2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid heat, flames, and sparks, and to avoid contact with oxidizing agents .

properties

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGXXNVDWQTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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